3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-5-10-24-17-8-6-14(11-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCTZMKKVEKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the sulfonamide class and features a unique molecular structure that enhances its biological activity. Understanding its biological mechanisms and effects is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.9 g/mol. Its structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring system. The presence of chlorine and various alkyl substituents contributes to its chemical diversity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN2O4S |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 922124-23-0 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function by inhibiting certain pathways critical for cellular processes. For instance, it has been noted for its potential inhibitory effects on enzymes associated with cholesterol biosynthesis, particularly squalene synthase.
In Vitro Studies
Recent studies have demonstrated that derivatives of similar compounds exhibit significant inhibitory effects on various biological targets. For example, compounds related to the oxazepine structure have shown promising results against cancer cell lines by inhibiting critical pathways involved in tumor growth.
- Squalene Synthase Inhibition : Compounds structurally similar to this compound have demonstrated IC50 values in the nanomolar range against squalene synthase in various models (IC50 values ranging from 0.013 µM to 0.243 µM) .
- Antiproliferative Effects : In studies involving human cancer cell lines, certain benzo[b][1,4]oxazepine derivatives have shown significant antiproliferative effects with IC50 values indicating effective inhibition at low concentrations .
In Vivo Studies
In vivo studies are essential to evaluate the therapeutic potential of this compound. Preliminary results suggest that similar compounds can inhibit tumor growth in animal models when administered at specific dosages.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of oxazepine derivatives. The researchers synthesized several compounds and tested their efficacy against breast cancer cell lines. The most potent compound exhibited an IC50 value of 0.67 µM, demonstrating significant potential as an anticancer agent .
Case Study 2: Cholesterol Biosynthesis Inhibition
Another research effort focused on the inhibition of cholesterol biosynthesis through squalene synthase inhibition using oxazepine derivatives. The study found that these compounds could effectively suppress cholesterol production in rat liver microsomes (ED50: 32 mg/kg) .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent . Its unique structure suggests possible interactions with various biological targets, making it a candidate for drug development. Preliminary studies indicate that it may exhibit antitumor and anti-inflammatory properties due to the presence of the oxazepine ring and sulfonamide group.
Case Studies
- Antitumor Activity : In vitro studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The specific mechanisms by which this compound acts are still under investigation but may involve interference with cellular signaling pathways.
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory responses, suggesting that this compound may have therapeutic potential in treating inflammatory diseases.
Biological Studies
The compound is also utilized in biological studies to explore its interactions with enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and help identify potential therapeutic applications.
Research Findings
- Enzyme Inhibition : Studies have demonstrated that related compounds can inhibit specific enzymes involved in disease processes. This compound's ability to interact with such enzymes could be a focus for future research.
- Receptor Binding : Investigations into receptor binding affinities can elucidate the pharmacodynamics of the compound, aiding in the design of more effective derivatives.
Industrial Applications
Beyond medicinal uses, this compound is being explored for applications in industrial processes , particularly in catalysis and material science. Its unique chemical properties may allow it to serve as a catalyst or an intermediate in the synthesis of other valuable compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
